An In-depth Technical Guide to 1',5'-Dimethyl-1'H,2H-3,4'-bipyrazol-5-amine: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 1',5'-Dimethyl-1'H,2H-3,4'-bipyrazol-5-amine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, a viable synthetic route, and the prospective applications of 1',5'-dimethyl-1'H,2H-3,4'-bipyrazol-5-amine. Bipyrazole scaffolds are of significant interest in medicinal chemistry, demonstrating a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] This document serves as a foundational resource for researchers engaged in the exploration of novel bipyrazole-based therapeutic agents, offering detailed experimental insights and a logically structured repository of its chemical characteristics.
Introduction: The Bipyrazole Scaffold in Drug Discovery
Nitrogen-containing heterocyclic compounds form the backbone of a vast array of pharmaceuticals. Among these, the pyrazole nucleus is a "privileged scaffold," consistently appearing in molecules with significant biological activity.[3][4] The fusion of two pyrazole rings to form a bipyrazole system expands the chemical space and offers new vectors for substituent placement, thereby enabling the fine-tuning of pharmacological profiles. Substituted 3,4'-bipyrazoles, in particular, have emerged as a promising class of compounds with diverse therapeutic potential. This guide focuses on a specific, yet representative, member of this family: 1',5'-dimethyl-1'H,2H-3,4'-bipyrazol-5-amine.
Chemical and Physical Properties
Precise experimental data for 1',5'-dimethyl-1'H,2H-3,4'-bipyrazol-5-amine is not extensively reported in publicly accessible literature. However, based on its structure and data from closely related analogues, the following properties can be predicted.
| Property | Predicted Value/Information | Source/Justification |
| Molecular Formula | C₈H₁₁N₅ | Calculation |
| Molecular Weight | 177.21 g/mol | Calculation |
| Appearance | Likely a white to off-white solid | General observation for similar organic compounds |
| Melting Point | Not available. Expected to be >150 °C | Based on related bipyrazole structures |
| Boiling Point | Not available. Likely to decompose at high temperatures. | General behavior of complex heterocyclic amines |
| Solubility | Soluble in polar organic solvents such as DMSO and DMF. Limited solubility in water. | Based on the polarity of the molecule |
| pKa | Not available. The 5-amino group is expected to be basic. | Presence of the amino group |
Spectroscopic Data (Predicted)
The following are predicted spectroscopic characteristics based on the structure of 1',5'-dimethyl-1'H,2H-3,4'-bipyrazol-5-amine and data from analogous compounds.[5][6][7][8][9]
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~7.5-8.0 ppm (s, 1H, pyrazole-H)
-
δ ~5.5-6.0 ppm (s, 1H, pyrazole-H)
-
δ ~5.0-5.5 ppm (br s, 2H, -NH₂)
-
δ ~3.7 ppm (s, 3H, N-CH₃)
-
δ ~2.2 ppm (s, 3H, C-CH₃)
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~150-155 ppm (pyrazole quaternary C)
-
δ ~140-145 ppm (pyrazole quaternary C)
-
δ ~135-140 ppm (pyrazole CH)
-
δ ~100-105 ppm (pyrazole quaternary C)
-
δ ~95-100 ppm (pyrazole CH)
-
δ ~35-40 ppm (N-CH₃)
-
δ ~10-15 ppm (C-CH₃)
-
-
IR (KBr, cm⁻¹):
-
~3400-3200 (N-H stretching of the primary amine)
-
~3100-3000 (C-H aromatic stretching)
-
~2950-2850 (C-H aliphatic stretching)
-
~1620-1580 (C=N and C=C stretching)
-
~1550-1500 (N-H bending)
-
-
Mass Spectrometry (EI):
-
Expected [M]⁺ at m/z = 177
-
Synthesis Methodology: A Proposed Route via Suzuki-Miyaura Coupling
A robust and versatile method for the synthesis of 3,4'-bipyrazoles is the Suzuki-Miyaura cross-coupling reaction.[10][11][12][13][14] This approach offers high yields and excellent functional group tolerance. The proposed synthetic pathway for 1',5'-dimethyl-1'H,2H-3,4'-bipyrazol-5-amine involves two key stages: the synthesis of a 4-iodopyrazole intermediate and its subsequent coupling with a pyrazole boronic acid derivative.
Caption: Proposed two-stage synthesis of 1',5'-dimethyl-1'H,2H-3,4'-bipyrazol-5-amine.
Stage 1: Synthesis of 4-Iodo-1,5-dimethyl-1H-pyrazole
Rationale: The introduction of a halogen atom at the 4-position of the pyrazole ring is a critical step for enabling the subsequent cross-coupling reaction. Iodinated heterocycles are often more reactive in Suzuki-Miyaura couplings than their bromo or chloro counterparts.[15]
Experimental Protocol:
-
Iodination of 3,5-Dimethylpyrazole:
-
To a stirred solution of 3,5-dimethylpyrazole (1.0 eq) in water, add iodine (I₂) (0.5 eq).
-
Stir the mixture at room temperature for 1-2 hours.
-
Add potassium carbonate (K₂CO₃) (1.0 eq) portion-wise and continue stirring for another 1-2 hours.
-
Slowly add 30% hydrogen peroxide (H₂O₂) (0.6 eq) dropwise.
-
Heat the reaction mixture in an oil bath at 110-120 °C until all solids dissolve.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the white solid, wash with cold water, and dry to obtain 4-iodo-3,5-dimethylpyrazole.[16]
-
-
Methylation of 4-Iodo-3,5-dimethylpyrazole:
-
To a suspension of sodium hydride (NaH) (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a solution of 4-iodo-3,5-dimethylpyrazole (1.0 eq) in THF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add methyl iodide (CH₃I) (1.1 eq) dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction carefully with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel) to yield 4-iodo-1,5-dimethyl-1H-pyrazole.[17]
-
Stage 2: Suzuki-Miyaura Coupling
Rationale: This palladium-catalyzed cross-coupling reaction is a highly efficient method for forming C-C bonds between an aryl or heteroaryl halide and an organoboron compound.[11][13]
Experimental Protocol:
-
Preparation of 3-Amino-1H-pyrazole-5-boronic acid pinacol ester (Hypothetical Intermediate):
-
The synthesis of this specific boronic ester is not explicitly detailed in the literature. However, a plausible approach would involve the protection of the amino group of 3-amino-1H-pyrazole, followed by a C-H borylation reaction, and subsequent deprotection.
-
-
Suzuki-Miyaura Coupling Reaction:
-
In a reaction vessel, combine 4-iodo-1,5-dimethyl-1H-pyrazole (1.0 eq), 3-amino-1H-pyrazole-5-boronic acid pinacol ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water.
-
Degas the mixture and heat under an inert atmosphere at 80-100 °C until the starting materials are consumed (monitored by TLC).
-
Cool the reaction mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel) to obtain 1',5'-dimethyl-1'H,2H-3,4'-bipyrazol-5-amine.
-
Chemical Reactivity and Potential Applications
The chemical reactivity of 1',5'-dimethyl-1'H,2H-3,4'-bipyrazol-5-amine is primarily dictated by the nucleophilic character of the 5-amino group and the aromatic nature of the bipyrazole core.
Caption: Reactivity and potential applications of 1',5'-dimethyl-1'H,2H-3,4'-bipyrazol-5-amine.
Reactivity of the 5-Amino Group
-
Acylation: The primary amine can readily react with acyl chlorides or anhydrides to form the corresponding amides. This derivatization is a common strategy in medicinal chemistry to modulate pharmacokinetic properties.
-
Alkylation: The amino group can be alkylated to yield secondary and tertiary amines, further expanding the chemical diversity for structure-activity relationship (SAR) studies.
-
Diazotization: Reaction with nitrous acid would lead to the formation of a diazonium salt, which can be a versatile intermediate for introducing a variety of functional groups.
-
Condensation: The amino group can undergo condensation reactions with aldehydes and ketones to form Schiff bases, which can be further reduced to secondary amines.
Potential Applications in Drug Development
The bipyrazole scaffold is associated with a broad spectrum of pharmacological activities. While specific data for the title compound is limited, its structural features suggest potential in several therapeutic areas:
-
Anti-inflammatory Agents: Many pyrazole and bipyrazole derivatives exhibit potent anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[18]
-
Anticancer Agents: The bipyrazole core has been incorporated into molecules designed as kinase inhibitors and other anticancer therapeutics.[1]
-
Antimicrobial Agents: Various substituted pyrazoles have demonstrated significant activity against a range of bacteria and fungi.[3]
Conclusion
1',5'-dimethyl-1'H,2H-3,4'-bipyrazol-5-amine represents a valuable building block in the synthesis of novel compounds with potential therapeutic applications. This guide has outlined its key chemical and physical properties, proposed a detailed and viable synthetic route based on established methodologies, and discussed its potential reactivity and applications. The information presented herein is intended to serve as a catalyst for further research and development in the promising field of bipyrazole chemistry.
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